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molecular formula C11H15Br2NO B1656623 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol CAS No. 53500-38-2

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol

Cat. No. B1656623
M. Wt: 337.05 g/mol
InChI Key: POVQXWGLNGROCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996278

Procedure details

A mixture of 95 ml of 35% formaldehyde solution and 100 ml of dioxane is dropped into a solution of 80 g of tertiary butylamine in 350 ml of dioxane, cooled to 15° C, with stirring. The mixture is allowed to stand over night, then heated to 80° C. In the course of 4 hours a solution of 252 g of 2,4-dibromophenol in 250 ml of dioxane is dropped thereto, precipitating thereby the main charge of the reaction product. 1 hour after completion of this addition it is cooled, the precipitate is sucked off, washed with ethanol on the filter and dried. By concentrating the dioxane-mother liquor and the alcoholic washing liquid further material is obtained. Remaining reaction product precipitates from the dioxane concentrate in form of the hydrochloride by heating with alcoholic HCl. The hydrochloride is converted in H2O/CHCl3 in the free base with HaHCO3. Total yield = 268 g (79,5% of the theory). Recrystallization from acetic ester yields the N-(2-hydroxy-3,5-dibromobenzyl)-tert.butylamine in form of colorless felted needles, melting at 173° - 175° C.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
252 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([NH2:7])([CH3:6])([CH3:5])[CH3:4].[Br:8][C:9]1[CH:14]=[C:13]([Br:15])[CH:12]=[CH:11][C:10]=1[OH:16]>O1CCOCC1>[OH:16][C:10]1[C:9]([Br:8])=[CH:14][C:13]([Br:15])=[CH:12][C:11]=1[CH2:1][NH:7][C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
252 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand over night
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C
CUSTOM
Type
CUSTOM
Details
precipitating
ADDITION
Type
ADDITION
Details
the main charge of the reaction product
ADDITION
Type
ADDITION
Details
1 hour after completion of this addition it
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
WASH
Type
WASH
Details
washed with ethanol on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the dioxane-mother liquor
WASH
Type
WASH
Details
the alcoholic washing liquid further material
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
Remaining reaction product precipitates from the dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in form of the hydrochloride
TEMPERATURE
Type
TEMPERATURE
Details
by heating with alcoholic HCl
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic ester

Outcomes

Product
Name
Type
product
Smiles
OC1=C(CNC(C)(C)C)C=C(C=C1Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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